molecular formula C16H12BrFN4OS B12000008 4-{[(E)-(5-bromo-2-fluorophenyl)methylidene]amino}-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

4-{[(E)-(5-bromo-2-fluorophenyl)methylidene]amino}-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No.: B12000008
M. Wt: 407.3 g/mol
InChI Key: NOOZGIZPGADGKB-DJKKODMXSA-N
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Description

4-((5-BR-2-F-BENZYLIDENE)AMINO)-5-(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL is a synthetic organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((5-BR-2-F-BENZYLIDENE)AMINO)-5-(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL typically involves the condensation of 5-bromo-2-fluorobenzaldehyde with 4-methoxyphenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with thiocarbohydrazide under acidic conditions to yield the desired triazole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or hydrochloric acid.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

4-((5-BR-2-F-BENZYLIDENE)AMINO)-5-(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Halogen atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group would yield disulfides or sulfonic acids, while substitution reactions could introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, 4-((5-BR-2-F-BENZYLIDENE)AMINO)-5-(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL is studied for its potential as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is investigated for its antimicrobial, antifungal, and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, derivatives of triazole compounds are explored for their potential therapeutic applications, including as anti-inflammatory, antiviral, and anticancer agents.

Industry

In the industrial sector, triazole derivatives are used as corrosion inhibitors, agrochemicals, and in the synthesis of specialty polymers and materials.

Mechanism of Action

The mechanism of action of 4-((5-BR-2-F-BENZYLIDENE)AMINO)-5-(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or interfere with cellular processes by interacting with DNA or proteins. The exact pathways and targets depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-((5-BR-2-F-BENZYLIDENE)AMINO)-5-(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL
  • 4-((5-CHLORO-2-F-BENZYLIDENE)AMINO)-5-(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL
  • 4-((5-IODO-2-F-BENZYLIDENE)AMINO)-5-(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL

Uniqueness

The uniqueness of 4-((5-BR-2-F-BENZYLIDENE)AMINO)-5-(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the bromo and fluoro substituents can enhance its ability to interact with biological targets and improve its stability under various conditions.

Properties

Molecular Formula

C16H12BrFN4OS

Molecular Weight

407.3 g/mol

IUPAC Name

4-[(E)-(5-bromo-2-fluorophenyl)methylideneamino]-3-(4-methoxyphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C16H12BrFN4OS/c1-23-13-5-2-10(3-6-13)15-20-21-16(24)22(15)19-9-11-8-12(17)4-7-14(11)18/h2-9H,1H3,(H,21,24)/b19-9+

InChI Key

NOOZGIZPGADGKB-DJKKODMXSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=C(C=CC(=C3)Br)F

Canonical SMILES

COC1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=C(C=CC(=C3)Br)F

Origin of Product

United States

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